4-(2-Hydrazinylbenzenesulfonyl)morpholine
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Overview
Description
4-(2-Hydrazinylbenzenesulfonyl)morpholine is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.31 g/mol It is characterized by the presence of a morpholine ring substituted with a 2-hydrazinylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydrazinylbenzenesulfonyl)morpholine typically involves the reaction of morpholine with 2-hydrazinylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydrazinylbenzenesulfonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazinyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
4-(2-Hydrazinylbenzenesulfonyl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Hydrazinylbenzenesulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminobenzenesulfonyl)morpholine: Similar structure but with an amino group instead of a hydrazinyl group.
4-(2-Hydrazinylbenzenesulfonyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
4-(2-Hydrazinylbenzenesulfonyl)morpholine is unique due to the presence of both a morpholine ring and a hydrazinylbenzenesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2-morpholin-4-ylsulfonylphenyl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c11-12-9-3-1-2-4-10(9)17(14,15)13-5-7-16-8-6-13/h1-4,12H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COROPROXNHNWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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